molecular formula C17H29BO4 B14767624 Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate

Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate

Cat. No.: B14767624
M. Wt: 308.2 g/mol
InChI Key: DQINEDHYHPENGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate is a boronic ester derivative. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexyl group. The ethyl acetate moiety provides additional functional versatility. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate typically involves the reaction of a cyclohexyl derivative with a boronic ester precursor. One common method is the reaction of 4-bromo-1-cyclohexylacetate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Purification is typically achieved through column chromatography or recrystallization.

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond. The boron atom facilitates the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

Uniqueness: Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate is unique due to its cyclohexyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in synthesizing sterically demanding molecules and in applications where specific spatial arrangements are required.

Properties

Molecular Formula

C17H29BO4

Molecular Weight

308.2 g/mol

IUPAC Name

ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate

InChI

InChI=1S/C17H29BO4/c1-6-20-15(19)11-13-7-9-14(10-8-13)12-18-21-16(2,3)17(4,5)22-18/h12-13H,6-11H2,1-5H3

InChI Key

DQINEDHYHPENGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)CC(=O)OCC

Origin of Product

United States

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